molecular formula C11H7F5O2 B3309021 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione CAS No. 941866-34-8

4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione

Cat. No.: B3309021
CAS No.: 941866-34-8
M. Wt: 266.16 g/mol
InChI Key: QLNRYVDAHNHPCC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione is a fluorinated β-diketone characterized by a pentane-1,3-dione backbone with tetrafluoro substitution at positions 4 and 5 and a 4-fluorophenyl group at position 1. Its molecular formula is C₁₁H₆F₅O₂, with a molecular weight of 265.17 g/mol.

Properties

IUPAC Name

4,4,5,5-tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5O2/c12-7-3-1-6(2-4-7)8(17)5-9(18)11(15,16)10(13)14/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNRYVDAHNHPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(C(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione typically involves the fluorination of precursor compounds. One common method includes the reaction of 4-fluorobenzaldehyde with fluorinated ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and equipment. The reaction conditions are carefully monitored to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and ability to form stable complexes with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with three analogs:

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione

  • Molecular Formula : C₁₂H₇F₅O₃
  • Molecular Weight : 294.19 g/mol
  • Key Differences: Substitution: Pentafluoro (vs. tetrafluoro) on the pentane chain and a 4-methoxyphenyl (vs. 4-fluorophenyl) group. The additional fluorine enhances electronegativity and stability. Applications: Likely used in similar contexts but with modified pharmacokinetics due to the methoxy group .

4,4,5,5-Tetrafluoro-1-(2-furyl)pentane-1,3-dione

  • Molecular Formula : C₉H₄F₄O₃
  • Molecular Weight : 236.13 g/mol
  • Key Differences: Substitution: A furyl group replaces the 4-fluorophenyl moiety. Properties: The furyl group introduces heterocyclic aromaticity, which may influence binding affinity in coordination chemistry. Reduced fluorine content (tetrafluoro vs. pentafluoro) lowers acidity compared to other analogs. Applications: Potential use in asymmetric synthesis or as a chelating agent .

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione

  • Molecular Formula : C₁₂H₁₃FO₂
  • Molecular Weight : 208.23 g/mol
  • Key Differences: Substitution: A methyl group at position 4 (vs. Properties: Lower molecular weight and reduced electronegativity result in higher pKa (~9.06 vs. <8 for fluorinated analogs) and lower thermal stability. Applications: Intermediate in organic synthesis, particularly for non-fluorinated pharmaceuticals .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Aromatic Group Key Properties
4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione C₁₁H₆F₅O₂ 265.17 4,4,5,5-tetrafluoro 4-fluorophenyl High acidity, lipophilic
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione C₁₂H₇F₅O₃ 294.19 4,4,5,5,5-pentafluoro 4-methoxyphenyl Enhanced stability, moderate solubility
4,4,5,5-Tetrafluoro-1-(2-furyl)pentane-1,3-dione C₉H₄F₄O₃ 236.13 4,4,5,5-tetrafluoro 2-furyl Heterocyclic reactivity
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione C₁₂H₁₃FO₂ 208.23 None on pentane 4-fluorophenyl Lower acidity, higher volatility

Biological Activity

4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione is a fluorinated organic compound notable for its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and biochemistry. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound for research.

  • Molecular Formula : C11H7F5O2
  • Molecular Weight : 266.16 g/mol
  • CAS Number : 941866-34-8

The biological activity of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione is attributed to its ability to interact with various molecular targets. The fluorine atoms increase the compound's reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological pathways, influencing enzyme activity and receptor signaling.

Biological Applications

Research has indicated several potential biological applications for this compound:

  • Biochemical Assays : The compound is investigated as a probe in fluorine-19 NMR spectroscopy for studying enzyme activities.
  • Drug Development : It is explored for its potential in developing fluorinated pharmaceuticals that may exhibit enhanced biological activities compared to non-fluorinated counterparts.
  • Anti-inflammatory and Anticancer Activities : Preliminary studies suggest that derivatives of this compound may possess therapeutic properties against inflammation and cancer.

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione on specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity in vitro, suggesting potential as a therapeutic agent.

Case Study 2: Fluorinated Drug Design

In another investigation focusing on drug design, researchers synthesized analogs of this compound to evaluate their pharmacological properties. The findings revealed that certain analogs exhibited improved binding affinities to targeted receptors compared to traditional drugs.

Comparative Analysis

To understand the unique properties of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione in relation to similar compounds, a comparative analysis was performed against other fluorinated compounds:

Compound NameMolecular FormulaNotable Properties
4,4-Trifluoro-1-(p-tolyl)-1,3-butanedioneC10H9F3O2Moderate reactivity; used in organic synthesis
2-Fluoro-5-(4-fluorophenyl)pyridineC11H8F2NExhibits different receptor binding characteristics
4-Fluoro-1-(phenyl)-pentane-1,3-dioneC11H9F3O2Similar structure but less stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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